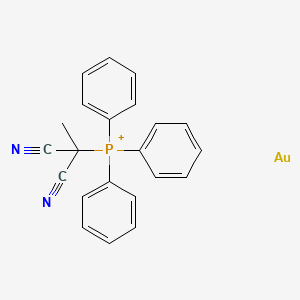
1,1-dicyanoethyl(triphenyl)phosphanium;gold
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-dicyanoethyl(triphenyl)phosphanium;gold is a complex organophosphorus compound that features a gold atom coordinated to a triphenylphosphine ligand and a 1,1-dicyanoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dicyanoethyl(triphenyl)phosphanium;gold typically involves the reaction of triphenylphosphine with a gold precursor, such as gold chloride, in the presence of a 1,1-dicyanoethylating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-dicyanoethyl(triphenyl)phosphanium;gold can undergo various types of chemical reactions, including:
Oxidation: The gold center can be oxidized, leading to changes in the coordination environment.
Reduction: The compound can be reduced, potentially altering the electronic properties of the gold center.
Substitution: Ligand exchange reactions can occur, where the triphenylphosphine or 1,1-dicyanoethyl group is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of gold(III) complexes, while reduction could yield gold(I) species. Substitution reactions can produce a variety of gold complexes with different ligands.
Applications De Recherche Scientifique
1,1-dicyanoethyl(triphenyl)phosphanium;gold has several scientific research applications, including:
Catalysis: The compound can act as a catalyst in various organic reactions, such as hydrogenation and carbon-carbon coupling reactions.
Materials Science: It can be used in the synthesis of gold-containing materials with unique electronic and optical properties.
Biological Studies: The compound’s interactions with biological molecules can be studied to understand its potential as a therapeutic agent.
Industrial Applications: It may be used in the development of new materials for electronics and photonics.
Mécanisme D'action
The mechanism of action of 1,1-dicyanoethyl(triphenyl)phosphanium;gold involves the coordination of the gold center to various substrates. This coordination can activate the substrates for subsequent chemical reactions. The triphenylphosphine ligand stabilizes the gold center, while the 1,1-dicyanoethyl group can participate in electron transfer processes. Molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine gold chloride: Similar in structure but lacks the 1,1-dicyanoethyl group.
Triphenylphosphine gold cyanide: Contains a cyanide ligand instead of the 1,1-dicyanoethyl group.
Triphenylphosphine gold acetate: Features an acetate ligand in place of the 1,1-dicyanoethyl group.
Uniqueness
1,1-dicyanoethyl(triphenyl)phosphanium;gold is unique due to the presence of the 1,1-dicyanoethyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications where specific electronic interactions are required.
Propriétés
Numéro CAS |
135591-58-1 |
|---|---|
Formule moléculaire |
C22H18AuN2P+ |
Poids moléculaire |
538.3 g/mol |
Nom IUPAC |
1,1-dicyanoethyl(triphenyl)phosphanium;gold |
InChI |
InChI=1S/C22H18N2P.Au/c1-22(17-23,18-24)25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-16H,1H3;/q+1; |
Clé InChI |
OUPCXYZYDMVVHG-UHFFFAOYSA-N |
SMILES canonique |
CC(C#N)(C#N)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Au] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



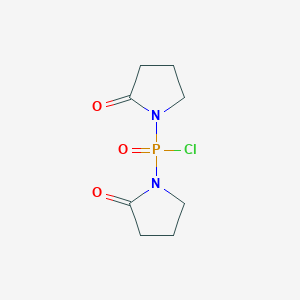
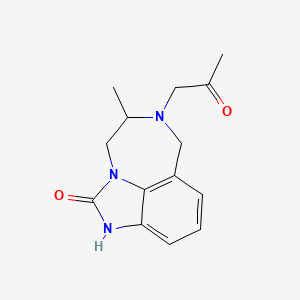
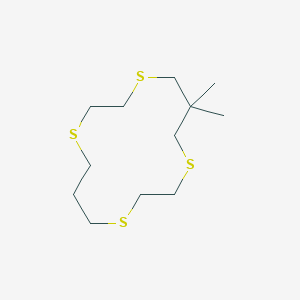
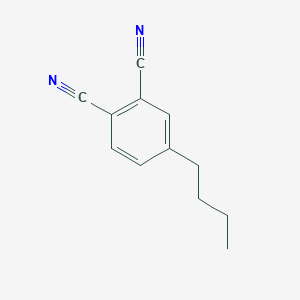

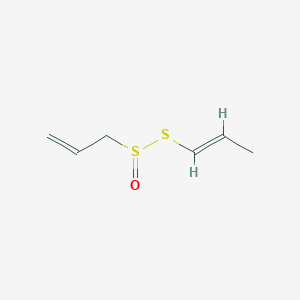
![1-[2-(2,6-Dimethylphenyl)ethyl]-2,7-dimethylnaphthalene](/img/structure/B14271151.png)
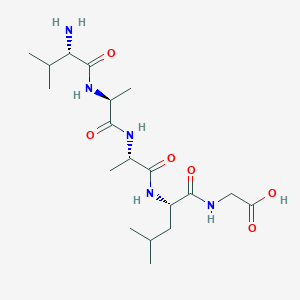


![2-Fluoro-4-[4-(3-methoxypropyl)cyclohexyl]benzonitrile](/img/structure/B14271170.png)
![Benz[h]isoquinoline, 3,4-dihydro-3,3-dimethyl-, 2-oxide](/img/structure/B14271171.png)
![3-Oxo-N-propyl-1,4-diazaspiro[4.5]dec-1-ene-2-carboxamide](/img/structure/B14271178.png)
